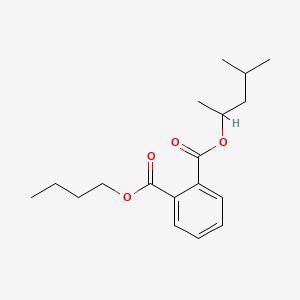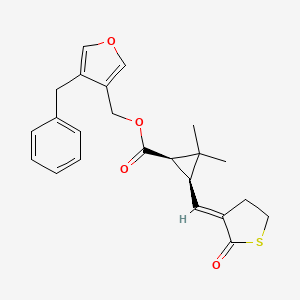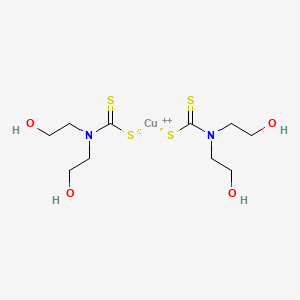
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is an organic compound with the molecular formula C9H12Cl2N2O2 It consists of a furan ring attached to a carboxylic acid group and a hydrazide group substituted with two 2-chloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide can be synthesized through the reaction of 2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as oxides, reduced hydrazides, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological responses. Specific molecular targets and pathways may include enzymes, receptors, and signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid hydrazide: A related compound with similar chemical structure but without the 2-chloroethyl groups.
2-Furoylhydrazine: Another similar compound used in various chemical and biological applications.
Uniqueness
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of the 2-chloroethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1901-06-0 |
|---|---|
Molekularformel |
C9H12Cl2N2O2 |
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
N',N'-bis(2-chloroethyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C9H12Cl2N2O2/c10-3-5-13(6-4-11)12-9(14)8-2-1-7-15-8/h1-2,7H,3-6H2,(H,12,14) |
InChI-Schlüssel |
GMMSSVMQNUABLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


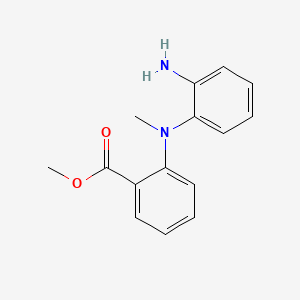
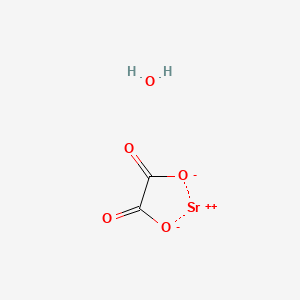
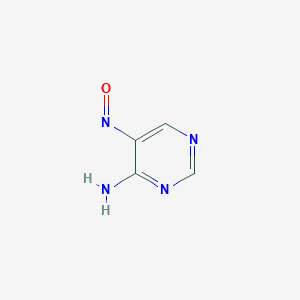
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
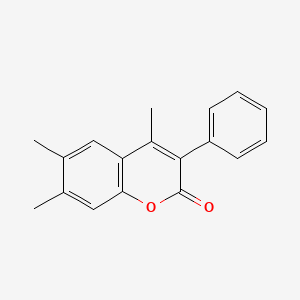

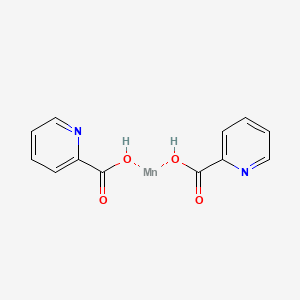
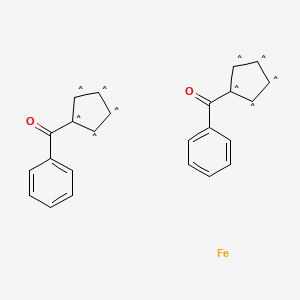
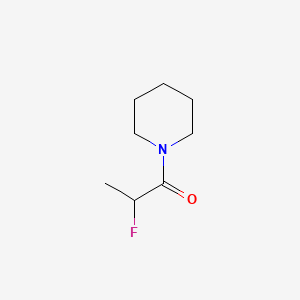
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

